molecular formula C15H21N5O4S B2824236 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1448137-37-8

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2824236
CAS RN: 1448137-37-8
M. Wt: 367.42
InChI Key: SPXAWPTVHUTWQB-UHFFFAOYSA-N
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Description

“N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide” is a chemical compound that has been studied in the context of inhibiting heat shock protein 70 (Hsp70), an emerging cancer target . Inhibition of Hsp70 may affect multiple cancer-associated signaling pathways and result in significant cancer cell apoptosis .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “N-(2-((4,6-Dimethoxy-2-(piperidin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)acrylamide” involved the addition of acryloyl chloride to a solution of a precursor compound in dichloromethane, followed by stirring at room temperature for 24 hours .

Scientific Research Applications

Antiviral Applications

A study demonstrated the synthesis of morpholine substituted sulfonamide derivatives, showing significant antiviral activity against avian paramyxovirus, with one derivative exhibiting higher antiviral activity than a commercial antiviral drug, Ribavirin (Selvakumar et al., 2018).

Antimicrobial Activity

Research on pyrimidine-triazole derivatives synthesized from morpholin-3-one molecule revealed noteworthy antimicrobial activity against selected bacterial and fungal strains, showcasing the potential of these compounds in fighting infections (Majithiya & Bheshdadia, 2022).

Herbicidal Activity

A study on biophore models including triazolopyrimidinesulfonamide revealed certain synthesized compounds demonstrating good herbicidal activity against a range of species. This indicates a potential application in agriculture (Ren et al., 2000).

Anticancer Potential

Compounds containing thiophene and N-substituted thieno[3,2-d] pyrimidine, which share structural similarities with the compound , showed significant in vitro activity against human tumor cell lines. This highlights their potential in cancer treatment (Hafez et al., 2017).

Antioxidant Properties

Novel indole-based heterocycles, structurally related to the specified compound, demonstrated high antioxidant activity, outperforming ascorbic acid in certain tests. This suggests possible use in oxidative stress-related conditions (Aziz et al., 2021).

Age-Related Disease Treatment

A study synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups, showing protective effects against cellular damage induced by hydrogen peroxide. This suggests a role in treating age-related diseases (Jin et al., 2010).

Cardiovascular Applications

Research on 2,4-dihydro-2,4,5-trisubstituted-3H-1,2,4-triazol-3-ones, which are chemically akin to the compound , showed potent angiotensin II antagonism, indicating potential use in cardiovascular diseases (Ashton et al., 1994).

Transition Metal Complex Applications

The synthesis and characterization of sulfonamide-derived ligands and their transition metal complexes revealed moderate to significant antibacterial and antifungal activity, indicating potential in developing new antimicrobial agents (Chohan & Shad, 2011).

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to inhibit Hsp70. This inhibition may affect multiple cancer-associated signaling pathways and result in significant cancer cell apoptosis .

properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-9-13(19-25(21,22)14-11(3)18-24-12(14)4)10(2)17-15(16-9)20-5-7-23-8-6-20/h19H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXAWPTVHUTWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide

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